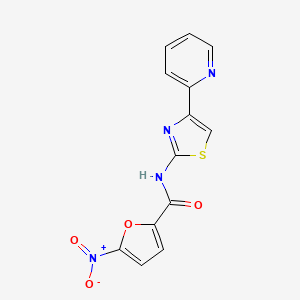

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-12(10-4-5-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-1-2-6-14-8/h1-7H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFTUXQMPOLTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan and pyridine moieties. One common method involves the reaction of 2-aminothiazole with 2-bromo-5-nitrofuran in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-bromopyridine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound serves as a tool for studying the mechanisms of various biological processes and pathways.

Wirkmechanismus

The mechanism of action of 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Thiophene vs. Furan Analogs :

Compounds 16 and 17 () replace the furan ring with thiophene. Thiophene’s higher electron density and larger atomic radius may enhance π-π stacking interactions but reduce metabolic stability compared to furan. Compound 16 (5-nitro-N-[4-(4-trifluoromethoxyphenyl)thiazol-2-yl]thiophene-2-carboxamide) demonstrated narrow-spectrum antibacterial activity, suggesting that furan-based derivatives like the target compound could exhibit improved pharmacokinetics due to furan’s lower susceptibility to oxidation .- Thiazole vs. Thiadiazole/Oxazole Derivatives: Compound 2K () substitutes the thiazole with a 1,3,4-thiadiazole ring, while 2L uses an oxazole. However, the pyridin-2-yl group in the target compound may enhance target binding specificity compared to 2K’s simpler thiadiazole .

Substituent Variations

Pyridinyl vs. Trifluoromethyl/Phenyl Groups :

The pyridin-2-yl group in the target compound contrasts with 16 ’s trifluoromethoxyphenyl and 17 ’s trifluoromethylpyridinyl substituents (). Fluorinated groups typically enhance lipophilicity and membrane permeability, but the pyridine moiety in the target compound could facilitate hydrogen bonding or metal coordination in biological targets .- Cyclohexyl vs. Aromatic Amines: Compound 22a () uses a cyclohexylamine substituent, introducing steric bulk that might reduce binding affinity compared to the target compound’s planar pyridinyl-thiazole system.

Biologische Aktivität

5-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A furan ring

- A thiazole moiety

- A pyridine group

- A nitro group

These functional groups contribute to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 278.30 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is particularly noteworthy, as it can undergo bioreduction to form reactive intermediates that are toxic to microbial cells. This mechanism is similar to other nitro-containing compounds known for their antibacterial properties, such as isoniazid.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Bioreduction of nitro group |

| Isoniazid | Antitubercular | Inhibition of mycolic acid synthesis |

| Sulfathiazole | Antimicrobial | Competitive inhibition of folic acid synthesis |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and interference with cellular signaling pathways critical for tumor growth.

Case Study:

In a study examining the effects on human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

- Nitro Group Bioreduction : The nitro group can be reduced to an amine in anaerobic conditions, generating reactive species that can damage DNA and proteins in microbial cells.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby preventing proliferation.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : It exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µg/mL.

- Cytotoxicity Against Cancer Cells : The compound showed selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

- Structure-Activity Relationship (SAR) : Modifications in the pyridine or thiazole rings significantly affect biological activity, indicating that these regions are critical for interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:

- Temperature : Maintain 60–80°C during nitro-group introduction to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Catalysts : DMAP (4-dimethylaminopyridine) improves coupling efficiency in carboxamide formation .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of pyridine-thiazole coupling .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., CHNOS) .

- HPLC : Monitors reaction progress and detects impurities (<0.5% by area) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to assess IC values .

- Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity while maintaining stability?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the furan-2-carboxamide moiety to improve metabolic stability .

- Heterocycle Replacement : Replace pyridine with morpholine to modulate solubility and target affinity .

- pH Stability Studies : Test compound integrity across pH 2–10 using UV-Vis spectroscopy; nitro groups may hydrolyze under alkaline conditions .

Q. How should researchers resolve contradictions in reported biological activity data for analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 5-phenylfuran-2-carboxamide vs. 5-nitro derivatives) .

- Dose-Response Curves : Replicate assays with standardized protocols to isolate variables (e.g., solvent effects on MIC values) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or COX-2, reconciling discrepancies between in vitro and in silico results .

Q. What reaction mechanisms govern the formation of the thiazole-pyridine core?

- Methodological Answer :

- Cyclocondensation : Thiosemicarbazide reacts with α-haloketones under reflux to form the thiazole ring .

- Buchwald-Hartwig Coupling : Palladium catalysts enable C–N bond formation between pyridine and thiazole .

- Side Reactions : Nitro-group reduction (e.g., to -NH) may occur if reducing agents are not strictly controlled .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?

- Methodological Answer :

- Scaffold Diversification : Synthesize derivatives with variations in:

- Nitro Position : Compare 5-nitro vs. 4-nitro substitution on furan .

- Thiazole Substituents : Replace pyridin-2-yl with benzothiazole to assess steric effects .

- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic properties with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.